molecular formula C16H14N4O2S B2414587 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1786210-68-1

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2414587
CAS No.: 1786210-68-1
M. Wt: 326.37
InChI Key: KOYCPSJXDVNQBO-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide (CAS 1786210-68-1) is a chemical compound with the molecular formula C16H14N4O2S and a molecular weight of 326.37 g/mol . It belongs to the imidazo[2,1-b]thiazole class of heterocyclic compounds, a scaffold recognized as a privileged structure in medicinal chemistry due to its extensive biological properties and ease of synthetic feasibility . This scaffold is of significant interest in anticancer research, with studies showing that novel imidazo[2,1-b]thiazole derivatives exhibit robust antiproliferative effects and can target key enzymes like VEGFR-2, which plays a pivotal role in tumor angiogenesis and the proliferation of solid tumors such as breast cancer . Researchers value this structural class for developing novel bioactive agents with potential efficacy against various human ailments. This product is intended for research and development purposes in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14-6-5-12(17-14)15(22)18-11-4-2-1-3-10(11)13-9-20-7-8-23-16(20)19-13/h1-4,7-9,12H,5-6H2,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYCPSJXDVNQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C15H14N4OS\text{C}_{15}\text{H}_{14}\text{N}_4\text{OS}

This structure incorporates an imidazo[2,1-b]thiazole moiety, which is known for its biological relevance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, a related compound demonstrated significant activity against the MCF-7 breast cancer cell line with an IC50 value of 8.38 µM, indicating potent antiproliferative effects compared to standard treatments like Sorafenib (IC50 = 7.55 µM) .

The mechanism underlying the anticancer activity involves:

  • Induction of apoptosis through upregulation of pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.
  • Cell cycle arrest at the G2/M phase, which was observed to be 27.07% for treated cells compared to 11.31% in controls .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. A study on imidazo[2,1-b]thiazole derivatives indicated their potential as inhibitors of carbonic anhydrase (CA), with some compounds showing promising Ki values against tumor-associated isoforms .

Inhibition Data

The following table summarizes the inhibition data for selected compounds:

CompoundTarget EnzymeKi (µM)
Compound AhCA IX25.0
Compound BhCAXII30.5
This compoundhCA IINot determined

Pharmacological Applications

Given its biological activities, this compound shows promise for development into therapeutic agents targeting various diseases, particularly cancer.

Case Studies

  • MCF-7 Cell Line Study : The compound was tested alongside other derivatives in a study focusing on breast cancer cells. The results indicated that modifications to the imidazo[2,1-b]thiazole structure significantly impacted anticancer efficacy .
  • Carbonic Anhydrase Inhibition : In another study, derivatives were screened for their ability to inhibit CA activity, revealing that structural variations could enhance or diminish inhibitory effects .

Q & A

Q. Advanced Optimization

  • Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance yields by 15–20% compared to conventional reflux .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like triethylamine mitigate side reactions .

How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Q. Basic Characterization

  • 1H/13C NMR : Confirm regiochemistry of the imidazothiazole ring (e.g., δ 7.8–8.2 ppm for aromatic protons) and the pyrrolidine carbonyl (δ ~170 ppm in 13C) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and imidazothiazole C-N vibrations (~1550 cm⁻¹) .

Q. Advanced Resolution

  • DFT Calculations : Optimize molecular geometry and predict NMR/IR spectra to validate experimental data. Bond angles and dihedral strains in the imidazothiazole-pyrrolidine junction can be modeled using B3LYP/6-31G* basis sets .
  • X-ray Crystallography : Resolve crystallographic packing effects, especially for polymorph identification .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Q. Basic Screening

  • In vitro kinase assays : Use recombinant kinases (e.g., JAK2, Aurora B) with ATP-competitive ELISA to measure IC50 values. Include positive controls (e.g., staurosporine) .
  • Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity (48–72 hr exposure) .

Q. Advanced Mechanistic Studies

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) between the compound and target proteins .
  • Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., with VEGFR2 or EGFR) using GROMACS or AMBER to identify critical binding residues .

How should researchers address contradictions in biological activity data across different assay platforms?

Q. Methodological Framework

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Solubility/Purity Checks : Reassess compound integrity via HPLC (≥95% purity) and DLS for aggregation .
  • Contextual Factors : Account for cell line-specific expression levels of target proteins (e.g., Western blotting) .

Case Study Example
Discrepancies in IC50 values between enzymatic and cellular assays may arise from off-target effects. Use siRNA knockdowns or isoform-selective inhibitors to isolate contributions .

What computational tools are most effective for designing derivatives of this compound with improved pharmacokinetic properties?

Q. Basic QSAR Modeling

  • Descriptor Selection : Include logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Train models using Random Forest or PLS regression on datasets like ChEMBL .

Q. Advanced Strategies

  • Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl/fluoro substitutions on the pyrrolidine ring .
  • ADMET Prediction : Use SwissADME or ADMETlab to optimize bioavailability (e.g., reduce CYP3A4 inhibition risk) .

How can researchers reconcile conflicting crystallographic and spectroscopic data regarding the compound’s conformation?

Q. Resolution Workflow

Temperature-Dependent NMR : Compare spectra at 25°C vs. 60°C to identify dynamic conformational changes .

Solid-State vs. Solution-State Analysis : Contrast X-ray data (rigid crystal packing) with NOESY NMR (solution flexibility) .

DFT-Based Conformer Sampling : Generate Boltzmann-weighted ensembles to match experimental observations .

What advanced techniques are critical for studying the compound’s metabolic stability in preclinical models?

Q. In Vitro Systems

  • Liver Microsome Assays : Incubate with human/rat microsomes (1–2 mg/mL) and NADPH, followed by LC-MS/MS to quantify parent compound depletion .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) .

Q. In Vivo Correlation

  • PET Radiolabeling : Synthesize a [11C]-labeled analog for real-time biodistribution tracking in rodents .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Q. SAR Design Matrix

Modification Site Variants to Test Assay Endpoints
Imidazothiazole C6H, Me, Cl, CF3Enzymatic IC50, Solubility
Pyrrolidine carbonylEster, amide, ketoneMetabolic Stability (t1/2)
Phenyl substituentsOrtho/meta/para-F, OMeCellular Permeability (Papp)

Q. Statistical Analysis

  • Use ANOVA with post-hoc Tukey tests to rank substituent effects (p < 0.05) .

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